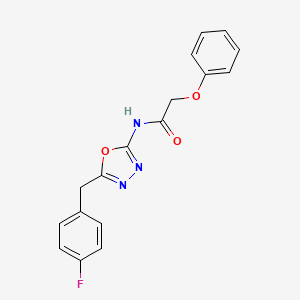
1-(Bromomethyl)-4-pentylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-4-pentylcyclohexane” would be based on the cyclohexane ring, with the bromomethyl and pentyl groups attached at the 1 and 4 positions respectively .Chemical Reactions Analysis
The bromomethyl group in “this compound” is a reactive functional group that can participate in various chemical reactions. For example, it can undergo nucleophilic substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, it would likely be a non-polar molecule and insoluble in water. Its boiling and melting points would depend on the specifics of its molecular structure .Aplicaciones Científicas De Investigación
Carbonium Ion Studies
- Research on stable carbonium ions, such as 1-methylcyclopentyl cation, provides foundational knowledge on the behavior of carbocations, which are central to many organic reactions including alkylation, isomerization, and polymerization processes. This research could imply the relevance of 1-(Bromomethyl)-4-pentylcyclohexane in studying reaction mechanisms involving carbocation intermediates (Olah et al., 1967).
Polymerization Studies
- The photoinitiated polymerization of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives in cyclohexane highlights the use of cyclohexane derivatives in designing novel polymeric materials with specific properties, suggesting a potential application area for this compound in material science and engineering (Masuda et al., 2003).
Miscibility Studies
- Investigations into the miscibility of binary liquids, including those with cyclohexane, provide insights into solvent-solute interactions, which are critical in the formulation of pharmaceuticals, paints, and other chemical mixtures. This could suggest a role for this compound in exploring solvent effects in various applications (Murthy & Tyagi, 2002).
Cyclohexane Derivatives in Synthesis
- The catalytic reduction and cyclization studies of haloalkynes in the presence of nickel(I) compounds provide a basis for synthetic applications, where this compound could be involved in synthesizing novel organic compounds with complex structures (Ischay et al., 2006).
Bromination Reactions
- Research on the isomerization of crystalline 1,2,3-Tris(arylmethylen)cyclohexanes to Tris(arylmethyl)benzenes using gaseous hydrogen bromide illustrates the potential for this compound to be used in bromination and isomerization reactions, contributing to the synthesis of aromatic compounds with specific substitutions (Frey, 1992).
Mecanismo De Acción
Target of Action
Brominated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . This reactivity might influence the interaction of 1-(Bromomethyl)-4-pentylcyclohexane with its biological targets.
Biochemical Pathways
Brominated compounds can potentially disrupt various biochemical processes, depending on their specific targets .
Pharmacokinetics
Brominated compounds are generally lipophilic, which can influence their absorption and distribution within the body .
Result of Action
The reactivity of the bromomethyl group suggests that it could potentially modify the function of its target molecules, leading to changes at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(bromomethyl)-4-pentylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Br/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOWMHXGHNZDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenethyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2915452.png)


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2915455.png)

![4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2915459.png)
![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2915461.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2915464.png)
![1-{[1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2915465.png)
![N-(2,5-dimethylphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2915467.png)

![2-(4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione](/img/structure/B2915470.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2915471.png)
![3-(4-Fluorophenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915472.png)